Ectocarpene

Description

Structure

2D Structure

3D Structure

Properties

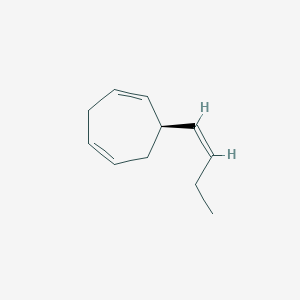

Molecular Formula |

C11H16 |

|---|---|

Molecular Weight |

148.24 g/mol |

IUPAC Name |

(6R)-6-[(Z)-but-1-enyl]cyclohepta-1,4-diene |

InChI |

InChI=1S/C11H16/c1-2-3-8-11-9-6-4-5-7-10-11/h3-4,6-8,10-11H,2,5,9H2,1H3/b8-3-/t11-/m0/s1 |

InChI Key |

KIFXGGYCNMHCSX-DZHRUPLWSA-N |

SMILES |

CCC=CC1CC=CCC=C1 |

Isomeric SMILES |

CC/C=C\[C@H]1CC=CCC=C1 |

Canonical SMILES |

CCC=CC1CC=CCC=C1 |

Synonyms |

1-(1-butenyl)-2,5-cycloheptadiene ectocarpene |

Origin of Product |

United States |

Foundational & Exploratory

A Historical Perspective on the Identification of Ectocarpene: A Technical Guide

Abstract

This technical guide provides a comprehensive historical overview of the identification and structural elucidation of ectocarpene, a key volatile organic compound initially identified as a sex pheromone in the brown alga Ectocarpus siliculosus. The narrative traces the journey from its first isolation in 1971 to the pivotal discovery in 1995 that this compound is, in fact, the inactive rearrangement product of the true, highly labile pheromone, pre-ectocarpene. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed account of the experimental methodologies, quantitative data, and the evolving understanding of the chemical signaling pathways involved in algal reproduction.

Introduction

The study of chemical communication in marine algae has provided profound insights into the intricate mechanisms governing reproductive processes in these organisms. A pivotal moment in this field was the identification of this compound from the female gametes of the brown alga Ectocarpus siliculosus.[1][2] Initially heralded as the primary chemoattractant for male gametes, this discovery paved the way for decades of research into algal pheromones. However, the story of this compound is a compelling example of scientific discovery as an iterative process, with later research revealing a more complex and fascinating reality. This guide delves into the historical context of this discovery, presenting the technical details of the key experiments and the evolution of our understanding.

The Initial Discovery: Müller et al. (1971)

In 1971, a seminal paper published in Science by Müller, Jaenicke, Donike, and Akintobi described the isolation and structural elucidation of the male-attracting substance from Ectocarpus siliculosus.[3][4] This compound, which they named this compound, was identified as all-cis-1-(cycloheptadien-2',5'-yl)-butene-1.[3][4]

Experimental Protocols

Isolation of this compound:

A "closed-loop" stripping and cold-trap condensation method was a common approach for isolating volatile compounds from aqueous suspensions of algal gametes.[1][5]

-

Culture and Collection of Gametes: Cultures of female Ectocarpus siliculosus were maintained under controlled conditions to induce the release of gametes.

-

Volatile Stripping: A stream of purified air was passed through the suspension of female gametes.[1] The volatile compounds, including this compound, were carried away by the air stream.

-

Cold-Trap Condensation: The air stream was then passed through a cold trap, likely cooled with a mixture like dry ice and acetone or with liquid nitrogen, to condense the volatile organic compounds.[1]

-

Extraction: The condensed volatiles were then extracted with a suitable organic solvent.

Structural Elucidation Techniques:

The structural determination of this compound in 1971 would have relied on the cutting-edge analytical techniques of the time:

-

Gas Chromatography (GC): The purity of the isolated substance was likely assessed, and its retention time determined using gas chromatography.[1][5] This technique would have been crucial in separating this compound from other volatile compounds present in the algal emissions.

-

Mass Spectrometry (MS): Mass spectrometry would have been employed to determine the molecular weight of the compound and to obtain a fragmentation pattern, providing crucial clues about its structure. The molecular ion peak would have indicated the molecular formula C₁₁H₁₆.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy would have been the primary tool for elucidating the detailed structure, including the arrangement of protons and the nature of the double bonds.

Initial Structural Characterization

The structure of this compound was determined to be a substituted cycloheptadiene with a butenyl side chain. All the double bonds were identified as being in the cis configuration, and the absolute configuration of the stereocenter was later determined to be (S).[2]

A Paradigm Shift: The Discovery of Pre-Ectocarpene

For over two decades, this compound was considered the active sex attractant in Ectocarpus siliculosus. However, in 1995, the work of Boland and colleagues led to a significant revision of this understanding.[2] They discovered that the true pheromone is a thermally labile precursor, which they named pre-ectocarpene.[2]

This compound was found to be the product of a spontaneous[2][2]-sigmatropic rearrangement, specifically a Cope rearrangement, of pre-ectocarpene.[2] This rearrangement occurs within minutes at room temperature, which explains why the more stable this compound was the compound initially isolated and identified.[2] This discovery highlighted the sophisticated and transient nature of chemical signaling in these organisms, where the active signal is rapidly deactivated in the environment.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₆ |

| Molar Mass | 148.249 g·mol⁻¹ |

| Density | 0.908 g/mL |

| Boiling Point | 207.4 °C at 760 mmHg |

| IUPAC Name | (6S)-6-[(1Z)-But-1-en-1-yl]cyclohepta-1,4-diene |

Table 1: Physicochemical Properties of this compound

Signaling and Biosynthesis

The Pre-Ectocarpene Signaling Pathway

The current understanding of the signaling pathway begins with the release of pre-ectocarpene by the female gamete. This highly specific molecule then acts as a chemoattractant for the male gametes. While the specific receptor on the male gamete has not been fully characterized, it is believed to be a membrane-bound protein. Binding of pre-ectocarpene to its receptor is thought to trigger a rapid intracellular signaling cascade, likely involving changes in ion concentrations, such as Ca²⁺, which in turn modulates the flagellar beating pattern of the male gamete, causing it to swim towards the source of the pheromone.

Biosynthesis of Algal Pheromones and the Formation of this compound

Algal C₁₁ hydrocarbons, including pre-ectocarpene, are biosynthesized from polyunsaturated fatty acids.[6] The process involves oxidative cleavage of a C₂₀ fatty acid precursor. The immediate precursor to pre-ectocarpene undergoes an enzymatic cyclization to form the vinylcyclopropane structure.

The subsequent conversion of pre-ectocarpene to this compound is a non-enzymatic, pericyclic reaction known as the Cope rearrangement. This reaction is thermally allowed and proceeds through a chair-like transition state.

Note: The image placeholders in the DOT script above would need to be replaced with actual chemical structure images for rendering.

Conclusion

The story of this compound's identification is a powerful illustration of the dynamic nature of scientific inquiry. The initial discovery by Müller and his team was a landmark achievement that opened the door to the field of algal chemical ecology. The subsequent revelation that this compound is an inactive byproduct of the true pheromone, pre-ectocarpene, did not diminish the importance of the original discovery but rather added a new layer of complexity and elegance to our understanding of chemical signaling in the marine environment. This historical perspective provides a valuable context for current and future research into algal pheromones and their potential applications in fields ranging from aquaculture to the development of novel bioactive compounds.

References

- 1. [Investigations on the nature of a chemotactic substance produced by the female gametes of Ectocarpus siliculosus : I. Methods, isolation, and detection by Gas Chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Sex attractant in a brown alga: chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sex attractant in a brown alga: chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Qualitative and quantitative determination of pheromone secretion in female gametes of Ectocarpus siliculosus (Phaeophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

The Role of Ectocarpene and its Precursor in Algal Gamete Attraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sexual reproduction in many brown algae (Phaeophyceae) is a finely tuned process mediated by chemical signaling. Female gametes release pheromones that attract the motile male gametes, ensuring fertilization in a vast aquatic environment. For many years, ectocarpene was considered the primary chemoattractant in species like the filamentous brown alga Ectocarpus siliculosus. However, research has revealed that the true, highly potent attractant is its thermolabile precursor, pre-ectocarpene.[1] This technical guide provides an in-depth overview of the role of these compounds in algal gamete attraction, with a focus on quantitative data, experimental methodologies, and the current understanding of the underlying signaling pathways.

The Pheromone: From Pre-Ectocarpene to this compound

The primary sexual attractant released by female gametes of several brown algae is pre-ectocarpene . This molecule is a thermolabile, vinyl-cyclopropane derivative. At ambient temperatures, pre-ectocarpene undergoes a spontaneous, uncatalyzed[2][2]-sigmatropic (Cope) rearrangement to form the more stable, but significantly less biologically active, This compound .[1] This inherent instability of the true pheromone is thought to create a steep and transient concentration gradient, allowing the male gamete to pinpoint the location of the stationary female gamete with greater precision.

Biosynthesis

In brown algae, these C11 hydrocarbons are synthesized from polyunsaturated fatty acids (PUFAs), specifically C20 icosanoids.[2][3] The biosynthetic pathway involves oxidative cleavage of the fatty acid precursor.

Quantitative Analysis of Gamete Attraction

The biological activity of pre-ectocarpene and this compound has been quantified in various studies. Pre-ectocarpene is active at pico- to nanomolar concentrations, whereas this compound is orders of magnitude less potent. The secretion rate of these pheromones by female gametes is a critical factor in establishing a detectable concentration gradient.

| Compound | Algal Species | Threshold Concentration | Secretion Rate (per female gamete) | Reference |

| This compound | Ectocarpus siliculosus | 0.89 nmol/L | 1 x 10^5 molecules/sec | [4] |

| This compound | Cutleria multifida | 8.9 nmol/L | Not Reported | [4] |

| Pre-ectocarpene | Ectocarpus siliculosus | ~5 pmol/L | Not Reported |

Experimental Protocols

Pheromone Extraction and Quantification

A common method for the extraction and analysis of these volatile compounds is closed-loop stripping followed by gas chromatography-mass spectrometry (GC-MS) .

Protocol Outline:

-

Gamete Culture and Release: Culture female Ectocarpus siliculosus gametophytes under controlled conditions (e.g., 15°C, 16:8 light:dark cycle in sterile seawater). Induce gamete release by transferring the cultures to fresh, filtered seawater and exposing them to light.

-

Pheromone Collection: Place a suspension of female gametes in a sealed vessel. A stream of purified air is passed through the suspension, and the entrained volatile compounds are trapped on an adsorbent material (e.g., charcoal filter).

-

Elution and Concentration: The trapped pheromones are then eluted from the adsorbent using a small volume of an appropriate solvent (e.g., dichloromethane). The eluate is carefully concentrated.

-

GC-MS Analysis: The concentrated sample is injected into a gas chromatograph coupled to a mass spectrometer for separation, identification, and quantification of this compound and its isomers.

Chemotaxis Bioassay: The Droplet Assay

This bioassay provides a quantitative measure of the attraction of male gametes to a chemical stimulus.

Protocol Outline:

-

Male Gamete Preparation: Induce the release of male gametes from cultured male gametophytes of Ectocarpus siliculosus and collect the motile gametes.

-

Preparation of Test Solutions: Prepare serial dilutions of synthetic pre-ectocarpene or this compound in sterile seawater. A control solution of seawater without the test compound is also prepared.

-

Assay Setup: On a microscope slide, place a small droplet (e.g., 10 µL) of the male gamete suspension. Adjacent to this, place a droplet of the test solution.

-

Observation and Quantification: Observe the behavior of the male gametes at the interface of the two droplets using a light microscope. Chemotaxis is indicated by the directed movement of male gametes towards the test solution droplet. The number of gametes crossing into the test droplet over a specific time period is counted. An attraction index can be calculated by comparing the number of gametes entering the test droplet to those entering a control droplet.

The Signaling Pathway of Gamete Attraction

While the complete signaling pathway for pre-ectocarpene in Ectocarpus siliculosus has not been fully elucidated, a hypothetical model can be constructed based on studies of pheromone response in other brown algae, which point to the central role of cyclic AMP (cAMP) and calcium ions (Ca²⁺).[5][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The chemistry of gamete attraction: chemical structures, biosynthesis, and (a)biotic degradation of algal pheromones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chemistry of gamete attraction: chemical structures, biosynthesis, and (a)biotic degradation of algal pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative receptor study in gamete chemotaxis of the seaweeds Ectocarpus siliculosus and Cutleria multifida. An approach to interspecific communication of algal gametes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A brown algal sex pheromone reverses the sign of phototaxis by cAMP/Ca2+-dependent signaling in the male gametes of Mutimo cylindricus (Cutleriaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Ectocarpene in Phaeophyceae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectocarpene and its precursor, pre-ectocarpene, are pivotal signaling molecules in the life cycle of many brown algae (Phaeophyceae), functioning as the primary sperm-attracting pheromones. These unsaturated C11-hydrocarbons are products of a specialized oxylipin pathway, originating from the oxidative cleavage of C20 polyunsaturated fatty acids. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic steps, precursor molecules, and proposed mechanisms. It is designed to be a resource for researchers in marine biology, chemical ecology, and drug development, offering insights into the unique biochemistry of Phaeophyceae and potential avenues for further investigation.

Introduction

Brown algae (Phaeophyceae) have evolved complex life cycles that often involve the release of chemical cues to facilitate sexual reproduction. Among the most well-studied of these are the pheromones of the genus Ectocarpus, a model organism for brown algal research. This compound, first isolated from Ectocarpus siliculosus, is a volatile C11H16 hydrocarbon that plays a crucial role in ensuring the meeting of gametes in the vast marine environment. It is now understood that this compound itself is the more stable, rearranged product of the highly active, but thermolabile, true pheromone, pre-ectocarpene. The biosynthesis of these compounds is a fascinating example of specialized fatty acid metabolism, providing a unique target for studying algal biochemistry and its ecological implications.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the oxylipin pathway, which is widespread in eukaryotes and involved in various physiological processes. In Phaeophyceae, this pathway is initiated from a C20 polyunsaturated fatty acid (PUFA) precursor.

Precursor Molecule

The primary precursor for the biosynthesis of this compound is all-cis-5,8,11,14,17-eicosapentaenoic acid (EPA) . This C20:5 fatty acid is a common constituent of brown algal cell membranes. The pathway for related C11 hydrocarbons, such as dictyopterene, utilizes the C20:4 fatty acid, arachidonic acid (ARA).

Proposed Enzymatic Steps

While the complete enzymatic machinery for this compound biosynthesis has not been fully elucidated, a two-step enzymatic process, analogous to the formation of "green leaf volatiles" in terrestrial plants, is strongly supported by current research. The pathway proceeds via the formation of a hydroperoxy fatty acid intermediate, followed by its cleavage.

Step 1: Hydroperoxidation of Eicosapentaenoic Acid

The first committed step is the stereospecific introduction of a hydroperoxy group into the EPA backbone. This reaction is catalyzed by a lipoxygenase (LOX) . Based on the structure of related C11 pheromones derived from arachidonic acid, where a 9-hydroperoxy intermediate is implicated, it is hypothesized that a specific LOX acts on EPA to form a hydroperoxyeicosatetraenoic acid (HpETE). Brown algae are known to possess lipoxygenases with n-6 specificity, which would be consistent with the formation of the necessary hydroperoxide precursor from EPA.

Step 2: Cleavage of the Hydroperoxy Intermediate

The hydroperoxy fatty acid is then cleaved into two smaller molecules by a hydroperoxide lyase (HPL) . This is the key step that generates the C11 hydrocarbon backbone of the pheromone. The HPL-catalyzed cleavage of the HpETE precursor is proposed to yield the direct, highly unstable precursor to pre-ectocarpene, along with a C9 oxo-acid. While a specific HPL for this compound synthesis has not yet been isolated from Ectocarpus, HPL activity has been detected in other brown algae, such as Laminaria angustata. Furthermore, Ectocarpus siliculosus possesses genes for CYP74 clan enzymes, which include HPLs, though the characterized members so far have other functions like epoxyalcohol synthesis or hydroperoxide bicycling. This suggests that a yet-uncharacterized member of this enzyme family is likely responsible for this cleavage reaction.

Step 3: Formation of Pre-ectocarpene and Rearrangement to this compound

The immediate product of the HPL reaction is likely a highly reactive intermediate that rapidly cyclizes to form pre-ectocarpene . Pre-ectocarpene is the biologically active pheromone with a very short half-life at ambient temperatures. It undergoes a spontaneous, non-enzymatic-sigmatropic rearrangement (a type of Cope rearrangement) to form the more stable, but less biologically active, This compound . This inherent instability of the true pheromone is thought to create a steep and transient chemical gradient around the female gamete, allowing the male gamete to precisely locate its source.

Caption: Proposed biosynthesis pathway of this compound in Phaeophyceae.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on pheromone secretion in Ectocarpus siliculosus provide valuable insights into the production and release of these signaling molecules.

| Parameter | Organism | Value | Method |

| This compound Secretion Rate | Ectocarpus siliculosus (female gametes) | 1 x 10^5 molecules/s/cell | Closed-loop stripping analysis followed by Gas Chromatography (GC) |

| Pre-ectocarpene Biological Activity Threshold | Ectocarpus siliculosus (male gametes) | Active down to 5 pmol/L | Droplet Bioassay |

| This compound Biological Activity Threshold | Ectocarpus siliculosus (male gametes) | ~10 nmol/L | Droplet Bioassay |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of techniques from molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Pathway Enzymes (Hypothetical)

This protocol is based on methods used for characterizing related CYP74 enzymes from Ectocarpus siliculosus.

-

Gene Identification and Cloning:

-

Identify candidate Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) genes from the Ectocarpus siliculosus genome database based on sequence homology to known LOX and HPL genes.

-

Amplify the full-length coding sequences from E. siliculosus cDNA using PCR with gene-specific primers.

-

Clone the PCR products into a suitable expression vector, such as pET-28a(+), for N-terminal His-tagging.

-

-

Heterologous Expression in E. coli:

-

Transform E. coli BL21(DE3) cells with the expression construct.

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for 12-18 hours to enhance soluble protein expression.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

-

Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Verify the purity and size of the protein by SDS-PAGE.

-

In Vitro Enzyme Assays

-

Substrate Preparation:

-

Prepare the fatty acid substrate (Eicosapentaenoic Acid for LOX assays) in a suitable buffer.

-

For HPL assays, the hydroperoxide substrate (HpETE) needs to be synthesized by incubating EPA with a commercial or purified LOX. The product should be purified by solid-phase extraction or HPLC.

-

-

Lipoxygenase (LOX) Assay:

-

Incubate the purified recombinant LOX with EPA in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) at a controlled temperature.

-

Monitor the formation of the conjugated diene system of the hydroperoxide product by measuring the increase in absorbance at 234 nm.

-

Stop the reaction at different time points and extract the products with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Analyze the products by HPLC or GC-MS to confirm the identity of the HpETE.

-

-

Hydroperoxide Lyase (HPL) Assay:

-

Incubate the purified recombinant HPL with the prepared HpETE substrate in a reaction buffer.

-

As the cleavage products are volatile, perform the reaction in a sealed vial.

-

Extract the volatile products from the headspace using solid-phase microextraction (SPME).

-

Analyze the extracted volatiles by gas chromatography-mass spectrometry (GC-MS) to identify pre-ectocarpene and its rearrangement product, this compound.

-

The non-volatile C9 oxo-acid byproduct can be analyzed by LC-MS after extraction from the reaction mixture.

-

Pheromone Quantification from Gametes

This protocol is based on the closed-loop stripping method used for quantifying this compound secretion.

-

Gamete Collection:

-

Collect fertile Ectocarpus siliculosus gametophytes and induce gamete release by appropriate light and temperature cues.

-

Separate female gametes from male gametes.

-

-

Volatile Trapping:

-

Place a known number of female gametes in a defined volume of sterile seawater in a closed-loop stripping apparatus.

-

Gently bubble purified air through the seawater, carrying the volatile pheromones onto an adsorbent trap (e.g., activated charcoal).

-

Perform the stripping for a defined period (e.g., 1-2 hours).

-

-

Analysis:

-

Elute the trapped volatiles from the adsorbent with a small volume of a suitable solvent (e.g., dichloromethane).

-

Analyze the eluate by GC-MS.

-

Quantify the amount of this compound by comparing the peak area to a standard curve generated with synthetic this compound.

-

Calculate the secretion rate based on the number of gametes, the duration of trapping, and the amount of this compound collected.

-

Visualizations

Experimental Workflow for Enzyme Characterization

Caption: General workflow for identifying and characterizing this compound biosynthesis enzymes.

Regulation of the Pathway

The regulation of this compound biosynthesis is tightly linked to the reproductive state of the brown alga. Pheromone production is specific to mature female gametes and is initiated upon their release. The precise molecular mechanisms that trigger the expression and activation of the biosynthetic enzymes (LOX and HPL) at this specific developmental stage are not yet known. It is likely that the release of free eicosapentaenoic acid from lipid bodies or membranes is a key regulatory step, making the substrate available for the enzymatic cascade. Further research into the signaling pathways that govern gametogenesis and gamete release in Ectocarpus will be crucial to understanding how this vital biosynthetic pathway is controlled.

Conclusion and Future Perspectives

The biosynthesis of this compound in Phaeophyceae represents a highly specific and ecologically critical metabolic pathway. While the general outline of the pathway, proceeding from eicosapentaenoic acid via a lipoxygenase and hydroperoxide lyase, is well-supported, the definitive identification and characterization of the specific enzymes involved remain a key area for future research. The application of modern genomic and proteomic techniques to Ectocarpus siliculosus gametes will undoubtedly lead to the discovery of these missing components. A deeper understanding of this pathway will not only enhance our knowledge of algal chemical ecology but may also open up possibilities for the biotechnological production of these and other valuable oxylipins for applications in pest management, aquaculture, and pharmaceuticals.

An In-depth Technical Guide on the Stereochemistry and Absolute Configuration of Natural Ectocarpene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectocarpene, a volatile C11 hydrocarbon, is a significant natural product primarily recognized as a pheromone in several species of brown algae (Phaeophyceae). Its structure and stereochemistry have been a subject of interest due to its biological activity and its role in chemical ecology. This technical guide provides a comprehensive overview of the stereochemistry and the determination of the absolute configuration of natural this compound, synthesizing key findings and experimental methodologies.

Stereochemistry and Absolute Configuration

Natural this compound is a chiral molecule possessing a single stereocenter at the C6 position of the cyclohepta-1,4-diene ring. The established absolute configuration of naturally occurring this compound is (S) .[1] Therefore, the correct chemical name for natural this compound is (6S)-6-[(1Z)-But-1-en-1-yl]cyclohepta-1,4-diene .[1] It is also known in the literature as (S)-dictyopterene D.[2] The molecule features a cis-(Z) configuration at the double bond of the butenyl side chain.

The stereochemistry of this compound is crucial for its biological function. It is formed in nature via a Cope rearrangement of its precursor, pre-ectocarpene. This thermal and spontaneous rearrangement dictates the stereochemical outcome of the final product.

Quantitative Data

The determination of the absolute configuration of a chiral molecule relies on the measurement of its optical activity and comparison with synthesized enantiopure standards. While the (S) configuration is established, specific optical rotation values for this compound are not consistently reported across publicly available literature. However, the sign of the optical rotation is a key indicator. For many chiral cycloheptadiene derivatives, the enantiomers exhibit opposite signs of optical rotation. The synthesis of both enantiomers and comparison of their properties with the natural product is the definitive method for assigning the absolute configuration.

| Property | Value | Reference |

| IUPAC Name | (6S)-6-[(1Z)-But-1-en-1-yl]cyclohepta-1,4-diene | [1] |

| Common Name | (+)-Ectocarpene, (S)-Ectocarpene, (S)-Dictyopterene D | [2] |

| Absolute Configuration | (S) | [1] |

| Chirality | Chiral, one stereocenter at C6 | |

| Enantiomer | (R)-Ectocarpene (levorotatory, (-)) |

Experimental Protocols for Absolute Configuration Determination

The absolute configuration of natural this compound has been determined through a combination of methods, primarily involving asymmetric synthesis of both enantiomers and their comparison with the natural product. Advanced spectroscopic and chromatographic techniques are also pivotal in this process.

Asymmetric Synthesis

The unambiguous assignment of the (S) configuration to natural this compound is confirmed by enantioselective synthesis. A general workflow for such a synthesis is outlined below.

Logical Workflow for Asymmetric Synthesis and Configuration Assignment

Caption: Logical workflow for the determination of the absolute configuration of this compound via asymmetric synthesis.

A plausible synthetic route involves the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity. For instance, a chiral starting material like a derivative of a natural amino acid or a sugar can be employed. Alternatively, an asymmetric reaction, such as a catalytic enantioselective alkylation or reduction, can be used to create the chiral center. Once the enantiopure precursors are obtained, they can be converted to the final (R)- and (S)-ectocarpene through a series of standard organic reactions.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers and determining the enantiomeric excess of a sample. This method is crucial for analyzing the stereochemical purity of both natural and synthetic this compound.

Experimental Workflow for Chiral GC Analysis

Caption: Experimental workflow for the chiral gas chromatography analysis of this compound enantiomers.

Typical Chiral GC Conditions:

-

Chiral Stationary Phase (CSP): Modified cyclodextrins are commonly used CSPs for the separation of chiral hydrocarbons. For this compound, a column such as a permethylated β-cyclodextrin phase would be a suitable choice.

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An optimized temperature gradient is essential for good resolution. For example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 180°C).

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

The elution order of the enantiomers on a specific chiral column needs to be determined by injecting pure standards of (R)- and (S)-ectocarpene.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful method for determining the absolute configuration of chiral molecules in solution.[3][4] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared with the theoretically calculated spectrum for a known enantiomer to determine the absolute configuration.

Workflow for VCD-based Absolute Configuration Determination

Caption: Workflow for determining the absolute configuration of this compound using VCD spectroscopy.

Methodology:

-

Sample Preparation: A solution of the purified this compound is prepared in a suitable solvent (e.g., CDCl3).

-

VCD Measurement: The VCD spectrum is recorded on a VCD spectrometer.

-

Computational Modeling: The 3D structure of one enantiomer (e.g., (S)-ectocarpene) is built and its conformational space is explored to find the lowest energy conformers.

-

DFT Calculations: The VCD spectrum for the lowest energy conformers is calculated using Density Functional Theory (DFT).

-

Comparison: The experimental VCD spectrum is compared with the calculated spectrum for the (S)-enantiomer and its mirror image (which represents the (R)-enantiomer). A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

Biosynthetic Pathway and Stereochemistry

The stereochemistry of natural this compound is a direct consequence of its biosynthesis. This compound is not directly biosynthesized but is the product of a[4][4]-sigmatropic rearrangement (Cope rearrangement) of its thermolabile precursor, pre-ectocarpene. This reaction proceeds through a chair-like transition state, which dictates the stereochemistry at the newly formed chiral center. The biosynthesis starts from polyunsaturated fatty acids.

Simplified Biosynthetic Pathway Leading to (S)-Ectocarpene

Caption: Simplified biosynthetic pathway illustrating the formation of (S)-ectocarpene.

Conclusion

The absolute configuration of natural this compound has been unequivocally established as (S) through a combination of asymmetric synthesis and spectroscopic analysis. The stereochemistry is a direct result of a stereospecific Cope rearrangement of its precursor, pre-ectocarpene. The methodologies outlined in this guide, including asymmetric synthesis, chiral gas chromatography, and vibrational circular dichroism, represent the key experimental approaches for the stereochemical analysis of this compound and other chiral natural products. A thorough understanding of these techniques is essential for researchers in natural product chemistry, chemical ecology, and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dictyopterenes A, B, C, and D from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 4. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Ectocarpene: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ectocarpene, a volatile C11 hydrocarbon, is a significant chemical messenger in the marine environment, primarily known for its role as a sexual pheromone in brown algae (Phaeophyceae). Its unique chemical structure and potent biological activity have garnered interest in various scientific fields, from chemical ecology to potential applications in drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activity of (S)-Ectocarpene. It also outlines general experimental approaches for its isolation, synthesis, and bioactivity assessment, and proposes a putative signaling pathway based on current understanding of pheromone reception in algae.

Chemical Structure and Properties

(S)-Ectocarpene is a cycloheptadiene derivative with a butenyl side chain. Its systematic IUPAC name is (6S)-6-[(1Z)-But-1-en-1-yl]cyclohepta-1,4-diene. The molecule possesses a single chiral center at the C6 position with an (S) configuration, and all double bonds are in the cis (Z) conformation.[1] It is also known by its synonym, Dictyopterene D.[1][2]

Physicochemical Properties

(S)-Ectocarpene is a colorless liquid characterized by a fruity scent.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | [1][3] |

| Molar Mass | 148.249 g·mol⁻¹ | [1] |

| Density | 0.908 g/mL | [1][3] |

| Boiling Point | 207.4 °C at 760 mmHg | [3] |

| Flash Point | 63.5 °C | [3] |

| Refractive Index | 1.548 | [3] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show signals in the olefinic region corresponding to the protons on the double bonds of the cycloheptadiene ring and the butenyl side chain. Aliphatic proton signals for the methylene groups in the ring and the methyl group of the side chain would also be present. ¹³C NMR would similarly show characteristic peaks for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the aliphatic portions.

-

Infrared (IR) Spectroscopy: The IR spectrum of (S)-Ectocarpene would be characterized by absorption bands corresponding to C-H stretching vibrations of the alkene and alkane moieties, as well as C=C stretching vibrations for the double bonds.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of (S)-Ectocarpene (m/z = 148.25). The fragmentation pattern would be indicative of the cycloheptadiene structure and the butenyl side chain.

Biosynthesis and Ecological Role

Biosynthesis

(S)-Ectocarpene is a biotransformation product of pre-ectocarpene, which is the actual potent chemoattractant for the male gametes of brown algae such as Ectocarpus siliculosus.[1] The biosynthesis of these C11 hydrocarbons originates from C20 polyunsaturated fatty acids (PUFAs).[4][5] The proposed biosynthetic pathway involves the oxidative cleavage of a fatty acid precursor, likely via a 9-hydroperoxyarachidonic acid intermediate, to form pre-ectocarpene.[4][5] Pre-ectocarpene then undergoes a spontaneous[6][6]-sigmatropic (Cope) rearrangement at ambient temperatures to yield the more stable (S)-Ectocarpene.[1] This rearrangement serves as a built-in deactivation mechanism for the highly active pheromone.[1]

Caption: Proposed biosynthetic pathway of (S)-Ectocarpene.

Ecological Role

The primary ecological function of (S)-Ectocarpene and its precursor, pre-ectocarpene, is to act as a species-specific sexual pheromone, guiding the motile male gametes towards the stationary female gametes for fertilization.[1] This chemical communication is crucial for the reproductive success of many brown algal species in the vast marine environment. The secretion of these volatile compounds by female gametes creates a chemical gradient that male gametes can detect and navigate.[7] (S)-Ectocarpene has also been identified as a contributor to the "sweet and green" aroma of Capsicum fruit.[1]

Biological Activity

Beyond its role as a pheromone, (S)-Ectocarpene has been reported to exhibit a range of other biological activities, including antimicrobial, antifungal, and antitumor properties, suggesting its potential as a lead compound for drug development.[3]

Experimental Protocols

Isolation from Natural Sources

A common method for the isolation of volatile compounds like (S)-Ectocarpene from biological sources is through a closed-loop stripping apparatus (CLSA) coupled with gas chromatography-mass spectrometry (GC-MS) for analysis and quantification.[7]

Caption: General workflow for the isolation of (S)-Ectocarpene.

Chemical Synthesis

A facile synthesis for ectocarpene has been reported in the literature.[8] While specific details are scarce, stereoselective synthesis of cycloheptadiene derivatives can often be achieved through methods like the Wittig reaction to form the butenyl side chain with the correct stereochemistry, followed by ring-closing metathesis or other cyclization strategies to construct the seven-membered ring.

Bioassay for Pheromone Activity

The biological activity of (S)-Ectocarpene as a chemoattractant can be assessed using a "droplet bioassay".[9] This typically involves observing the chemotactic response of male gametes towards a source of the compound.

Caption: General workflow for a chemotaxis bioassay.

Proposed Signaling Pathway

The precise molecular mechanisms of (S)-Ectocarpene perception and signal transduction in brown algal gametes are still under investigation. Based on studies of chemotaxis in related organisms, a G-protein coupled receptor (GPCR) mediated signaling cascade is a plausible mechanism.

Caption: Proposed signaling pathway for (S)-Ectocarpene-mediated chemotaxis.

Upon binding of (S)-Ectocarpene to a putative GPCR on the surface of the male gamete, the receptor would activate a heterotrimeric G-protein. This would, in turn, modulate the activity of a downstream effector enzyme, such as adenylyl cyclase, leading to changes in the intracellular concentration of a second messenger like cyclic AMP (cAMP). The second messenger would then activate a cascade of protein kinases, ultimately leading to a modification of the flagellar beating pattern and resulting in directed movement towards the pheromone source.

Conclusion and Future Perspectives

(S)-Ectocarpene is a fascinating natural product with a well-defined ecological role and potential for broader biological applications. While its chemical structure and general properties are established, further research is needed to fully elucidate the finer details of its spectroscopic characteristics, develop robust and detailed protocols for its synthesis and isolation, and unravel the intricacies of its signaling pathway. Such studies will not only deepen our understanding of chemical communication in the marine environment but may also pave the way for the development of novel bioactive compounds for various applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dictyopterenes A, B, C, and D from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. scilit.com [scilit.com]

- 5. Algal pheromone biosynthesis: stereochemical analysis and mechanistic implications in gametes of Ectocarpus siliculosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. db-thueringen.de [db-thueringen.de]

- 7. Qualitative and quantitative determination of pheromone secretion in female gametes of Ectocarpus siliculosus (Phaeophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Ectocarpene: A Technical Guide to its Natural Sources, Ecological Distribution, and Analysis

Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025

Abstract

Ectocarpene is a C11 hydrocarbon that plays a significant, albeit secondary, role in the chemical ecology of various organisms, most notably marine brown algae. Initially identified as the primary sex pheromone of the filamentous brown alga Ectocarpus siliculosus, it is now understood to be the more stable, less active rearrangement product of the true gamete attractant, pre-ectocarpene. This guide provides a comprehensive overview of the natural sources, ecological roles, and factors influencing the distribution of this compound. It details experimental protocols for its extraction, analysis, and bioassays, and presents quantitative data on its biological activity. Visual diagrams of the biosynthetic pathway, signaling cascade, and experimental workflows are included to facilitate a deeper understanding of its function and analysis.

Natural Sources of this compound

This compound is primarily associated with marine brown algae (Phaeophyceae), where it functions within a complex system of chemical signaling for sexual reproduction.[1] Its presence, however, is not limited to this phylum.

-

Brown Algae (Phaeophyceae): The most well-documented source of this compound is the female gametes of several species of brown algae.[1] It was first isolated from Ectocarpus siliculosus (Order: Ectocarpales).[1] It is also involved in the reproductive processes of other brown algae, such as Mutimo cylindricus.[2] In these organisms, this compound is released into the surrounding seawater to attract motile male gametes.

-

Bryophytes: The stereoisomer (E)-Ectocarpene has been identified in association with bryophytes, a group that includes liverworts and mosses.[1] The variation in its concentration based on environmental conditions suggests a potential evolutionary link in chemical signaling between algae and these early land plants.[1]

-

Higher Plants: this compound has been identified as a minor but influential volatile compound contributing to the aroma profile of Capsicum (pepper) fruits.[1] Its "sweet and green" scent note is a component of the fruit's overall fragrance.[1]

Ecological Distribution and Influencing Factors

The distribution of this compound is intrinsically linked to the ecological niche of its source organisms and is governed by a range of biotic and abiotic factors that trigger its production and release.

Role in Sexual Reproduction

The primary ecological function of this compound is as part of a pheromone blend that mediates chemotaxis in brown algae. Female gametes release the highly potent but unstable precursor, pre-ectocarpene . This compound undergoes a rapid, temperature-dependent [3.3]-sigmatropic rearrangement (Cope rearrangement) to form the more stable this compound.[1] This rapid degradation of the active signal creates a steep concentration gradient in the water column. Male gametes detect this gradient, allowing them to navigate with high precision toward the female gamete for fertilization. This compound itself has significantly lower biological activity than its precursor, ensuring the signal is potent only in the immediate vicinity of the female gamete.[3]

Biotic and Abiotic Factors

The production of this compound and other algal secondary metabolites is heavily influenced by environmental conditions, which dictate the reproductive timing and overall health of the algae.

-

Abiotic Factors:

-

Temperature: As a key factor in algal growth and reproduction, water temperature directly affects the rate of this compound formation from its precursor and influences the overall reproductive cycle.[4]

-

Light: Light availability is critical for photosynthesis and can determine the production of gametes, and consequently, the release of pheromones.[4]

-

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is required for algal growth and the biosynthesis of fatty acid precursors to this compound.[4]

-

Salinity & Water Motion: Algae in intertidal zones are subject to fluctuating salinity and physical stress from water currents, which can impact their metabolic and reproductive states.[5]

-

-

Biotic Factors:

Quantitative Data

Absolute quantitative data on the concentration of this compound in algal tissues or headspace is limited in publicly available literature, as pheromones are typically produced in trace amounts (picograms to nanograms).[8] However, the biological activity, measured as the threshold concentration required to attract male gametes, has been quantified and highlights the difference in potency between this compound and its precursor.

| Compound | Organism | Bioassay Endpoint | Threshold Concentration | Citation(s) |

| Pre-ectocarpene | Ectocarpus siliculosus | Male Gamete Attraction | ~5 pmol/L | [3] |

| This compound | Ectocarpus siliculosus | Male Gamete Attraction | ~10 nmol/L | [3] |

Note: The significantly lower threshold concentration for pre-ectocarpene confirms it as the primary active pheromone in this signaling system.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound and its role in chemical signaling can be visualized as distinct pathways.

Biosynthesis of this compound

This compound is an oxylipin derived from the oxidative cleavage of C20 polyunsaturated fatty acids (PUFAs). In Ectocarpus siliculosus, the biosynthesis is believed to proceed from arachidonic acid via a lipoxygenase-mediated pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ectocarpus: an evo-devo model for the brown algae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chemistry of gamete attraction: chemical structures, biosynthesis, and (a)biotic degradation of algal pheromones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abiotic Factors Modulating Metabolite Composition in Brown Algae (Phaeophyceae): Ecological Impacts and Opportunities for Bioprospecting of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ectocarpus siliculosus | EMBRC France [embrc-france.fr]

- 6. Pathogens of brown algae: culture studies of Anisolpidium ectocarpii and A. rosenvingei reveal that the Anisolpidiales are uniflagellated oomycetes [agris.fao.org]

- 7. Pathogens of brown algae: culture studies of Anisolpidium ectocarpii and A. rosenvingei reveal that the Anisolpidiales are uniflagellated oomycetes | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Biological Significance of Ectocarpene in Marine Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectocarpene is a C11 hydrocarbon that plays a pivotal role in the chemical ecology of marine ecosystems, particularly those dominated by brown algae (Phaeophyceae). Initially identified as a sexual pheromone, its biological significance extends to chemical defense and broader ecological interactions. This technical guide provides an in-depth analysis of this compound's functions, the molecular mechanisms driving its activity, and the experimental protocols used for its study. We present quantitative data on its biological activity, detail its biosynthetic and signaling pathways through custom visualizations, and explore its potential relevance to the field of drug development. Understanding the multifaceted roles of this compound offers critical insights into marine biodiversity, ecosystem function, and the discovery of novel bioactive compounds.

Introduction to this compound

This compound, systematically named (6S)-6-[(1Z)-But-1-en-1-yl]cyclohepta-1,4-diene, is a volatile organic compound first isolated from the brown alga Ectocarpus siliculosus.[1] It is the most well-known member of a class of C11 hydrocarbons that function as chemical signals in marine environments.[2] While it was initially believed to be the primary attractant for male gametes, subsequent research revealed a more complex and elegant signaling system. This compound is, in fact, the more stable, less active rearrangement product of its precursor, pre-ectocarpene.[1] This dynamic relationship is central to its biological function, allowing for a tightly controlled and localized chemical signal.

The Primary Role: A Pheromonal Language for Reproduction

The most extensively documented role of the this compound system is in the sexual reproduction of brown algae. These organisms employ a strategy of broadcast spawning, where gametes are released into the water column. Chemical signaling is essential to increase the probability of fertilization in this vast, turbulent environment.

Pre-Ectocarpene: The True Attractant

Female gametes of many brown algal species release a precursor molecule, pre-ectocarpene, to attract motile, flagellated male gametes.[1] Pre-ectocarpene is a highly potent chemoattractant, eliciting a response from male gametes at concentrations in the picomolar range.[3] Its structure features a strained cyclopropyl ring, which is key to both its high activity and its instability.

Mechanism of Action and Signal Inactivation

The biological function of this pheromone system is elegantly controlled by a spontaneous chemical reaction. Pre-ectocarpene is thermally unstable in seawater and undergoes a[4][4]-sigmatropic rearrangement (Cope rearrangement) to form this compound within minutes at room temperature.[1] this compound is significantly less active as a chemoattractant.[3] This rapid degradation serves as a built-in "off switch," ensuring the pheromone signal is strong only in the immediate vicinity of the female gamete, creating a steep and precise concentration gradient for the male gamete to follow. This prevents signal saturation and confusion in habitats with dense algal populations.

This compound in Chemical Ecology

Beyond its role in reproduction, the class of C11 hydrocarbons to which this compound belongs contributes to the chemical defense mechanisms of algae.

Chemical Defense Against Herbivory

Many macroalgae produce secondary metabolites to deter feeding by herbivores such as fish, sea urchins, and small invertebrates like amphipods.[5][6] C11 hydrocarbons, found in the vegetative thalli of algae like those in the genus Dictyota, have been shown to function as feeding deterrents.[2] While some generalist herbivores are repelled by these compounds, certain specialist herbivores, particularly smaller mesograzers like amphipods, may develop a tolerance.[5][7] This differential deterrence can influence the structure of herbivore communities, favoring tolerant species that can inhabit and consume the chemically defended algae, thereby gaining protection from their own predators.[7]

Quantitative Biological Activity

The potency of algal pheromones is a critical aspect of their function. Bioassays have been developed to quantify the concentration-dependent responses of male gametes.

Table 1: Concentration-Response Thresholds for Gamete Attraction This table summarizes the effective concentrations for pre-ectocarpene and this compound in attracting male gametes of Ectocarpus siliculosus. The significant difference in potency underscores the role of pre-ectocarpene as the primary signal molecule.

| Compound | Organism | Bioassay Type | Threshold Concentration | Saturation Concentration | Source |

| Pre-ectocarpene | E. siliculosus | Droplet Bioassay | ~5 pmol/L | >100 pmol/L | [3] |

| This compound | E. siliculosus | Droplet Bioassay | ~10 nmol/L | >100 nmol/L | [3] |

Table 2: Pheromone Secretion Rates This table provides the measured secretion rate of this compound from settled female gametes, illustrating the continuous output required to maintain a chemical gradient.

| Organism | Secretion Rate (molecules/second/cell) | Duration of Secretion | Source |

| Ectocarpus siliculosus | 1 x 10⁵ | Up to 7 hours | [8] |

Key Experimental Protocols

The study of this compound and other volatile algal metabolites requires specialized techniques for extraction, identification, and bioactivity assessment.

Pheromone Extraction: Closed-Loop Stripping Analysis (CLSA)

This method is designed to gently extract volatile and semi-volatile compounds from an aqueous medium, such as a culture of female gametes.

-

Apparatus Setup: A suspension of fertile female gametes is placed in a sealed vessel. An internal pump circulates the headspace air in a closed loop through a small adsorbent trap (e.g., activated charcoal or a polymer like Tenax®).[9]

-

Stripping: The water is gently warmed (e.g., to 20-25°C) and stirred to facilitate the transfer of volatile compounds from the aqueous phase to the headspace. The pump is run for a defined period (e.g., 1-4 hours) to concentrate the volatiles onto the trap.

-

Elution: The adsorbent trap is removed, and the trapped compounds are eluted using a minimal volume of a high-purity solvent (e.g., 20-50 µL of carbon disulfide or hexane).

-

Concentration: The resulting eluate contains the concentrated volatile compounds, now ready for chemical analysis.

Chemical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating and identifying volatile compounds like this compound.[10][11]

-

Injection: A small volume (e.g., 1 µL) of the concentrated eluate from CLSA is injected into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., Helium) through a long, thin capillary column. The column's stationary phase separates compounds based on their boiling points and chemical properties. A typical temperature program might start at 40°C and ramp up to 250°C.

-

Ionization and Detection (MS): As compounds exit the GC column, they enter the mass spectrometer. They are bombarded with electrons (Electron Impact ionization) or undergo a softer ionization (Chemical Ionization), causing them to fragment into characteristic patterns.[12] The mass spectrometer separates these fragments based on their mass-to-charge ratio.

-

Identification: The resulting mass spectrum is a chemical fingerprint. It is compared against spectral libraries (e.g., NIST) and the retention time is compared with that of an authentic standard to confirm the identity of this compound.

Bioactivity Assessment: Gamete Droplet Bioassay

This bioassay quantifies the chemotactic response of male gametes to a test substance.

-

Gamete Preparation: Motile male gametes are collected and suspended in fresh seawater at a known density.

-

Test Substance Preparation: The compound to be tested (e.g., synthetic this compound) is dissolved in a water-miscible solvent (like ethanol or acetone) and serially diluted in seawater to create a range of concentrations. A micro-droplet (e.g., 0.1-0.5 µL) of the test solution is placed on a microscope slide.

-

Observation: A larger drop of the male gamete suspension is carefully placed over the micro-droplet containing the test substance.

-

Quantification: After a set time (e.g., 2-5 minutes), the distribution of male gametes is observed under a microscope. A positive chemotactic response is indicated by the accumulation of gametes within the area of the initial micro-droplet. The degree of accumulation can be quantified by cell counting or image analysis and is often expressed as an accumulation factor (Q).[3]

Molecular Mechanisms

Biosynthesis Pathway from Icosanoids

This compound and related C11 hydrocarbons are derived from polyunsaturated fatty acids through the lipoxygenase pathway.[13] In brown algae, the biosynthesis originates from C20 fatty acids, specifically all-cis-5,8,11,14,17-icosapentaenoic acid (EPA).[14] The process involves enzymatic conversion to a hydroperoxide intermediate, followed by cleavage and a series of spontaneous, pericyclic reactions, including the final Cope rearrangement that yields this compound from its pre-ectocarpene precursor.[15]

Signal Transduction in Male Gametes

The perception of the pheromone gradient by the male gamete triggers a rapid behavioral response. While the specific receptor for pre-ectocarpene has not been fully characterized, downstream signaling events have been elucidated. Studies suggest that pheromone binding initiates a signal transduction cascade involving intracellular second messengers.[16] In the brown alga Mutimo cylindricus, this compound was shown to cause an increase in intracellular cyclic AMP (cAMP) and modulate intracellular Ca²⁺ concentrations.[16][17] This cascade ultimately influences the flagellar beat pattern, causing the gamete to reorient and swim up the concentration gradient toward the female gamete. This signaling pathway can also override other behaviors, such as phototaxis.[17]

Broader Significance and Future Directions

Role in Structuring Marine Communities

Chemical signaling and defense are fundamental forces that shape marine ecosystems. By mediating reproductive success, this compound and related pheromones directly influence population dynamics and gene flow in brown algae, which are often keystone species that form critical habitats (e.g., kelp forests). The dual role of C11 hydrocarbons as both pheromones and chemical defenses highlights the chemical complexity of species interactions, influencing herbivory patterns and the structure of associated invertebrate communities.

Potential for Drug Development and Biotechnology

Marine natural products are a rich source of novel chemical scaffolds with potential pharmacological applications.[18] While this compound itself has not been developed as a drug, its biosynthetic pathway and mechanism of action are of interest. The enzymes in the algal lipoxygenase pathway could be targets for biotechnological applications. Furthermore, understanding the structure-activity relationship of this compound and its derivatives could inspire the synthesis of novel compounds.[19] The broader class of compounds from brown algae, such as phlorotannins, have already demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties, highlighting the potential of these organisms as a source for drug discovery.[20]

Conclusion

This compound is far more than a simple algal perfume; it is a key molecule in a sophisticated chemical signaling system that governs life-and-death processes in marine ecosystems. Its primary significance lies in its role as the stable byproduct of the true pheromone, pre-ectocarpene, with their interplay forming a precise and self-terminating signal for sexual reproduction in brown algae. Furthermore, its contribution to chemical defense illustrates the efficiency of evolving molecules with multiple ecological functions. For researchers, this compound serves as a model system for chemical ecology, signal transduction, and biosynthetic pathways. For drug development professionals, the unique compounds and enzymatic machinery found in marine algae represent a promising frontier for the discovery of new bioactive molecules and therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Enantioselective Total Synthesis of Multifidene, a Sex Pheromone of Brown Algae [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. vims.edu [vims.edu]

- 6. researchgate.net [researchgate.net]

- 7. oceanbites.org [oceanbites.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]

- 14. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]

- 15. Stereochemical studies on algal pheromone biosynthesis. A model study with the flowering plant Senecio isatideus (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A brown algal sex pheromone reverses the sign of phototaxis by cAMP/Ca2+-dependent signaling in the male gametes of Mutimo cylindricus (Cutleriaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. dermikelp.co.za [dermikelp.co.za]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Ectocarpene and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectocarpene, ((6S)-6-((1Z)-but-1-en-1-yl)cyclohepta-1,4-diene), is a naturally occurring hydrocarbon first isolated from the marine brown alga Ectocarpus siliculosus. It serves as a pheromone, playing a crucial role in the chemical communication and reproductive processes of these organisms. The unique seven-membered ring structure and the presence of stereocenters make this compound and its analogues interesting targets for total synthesis. These synthetic efforts are vital for verifying the absolute stereochemistry of the natural product, enabling further biological studies, and exploring potential applications of these compounds in various fields, including drug discovery.

This document provides detailed application notes and protocols for the total synthesis of this compound, focusing on a well-established stereoselective approach. Additionally, it outlines general strategies for the synthesis of this compound analogues.

Synthetic Strategy Overview

The featured total synthesis of this compound relies on a convergent strategy, where the key cycloheptadiene core is constructed with the correct stereochemistry, followed by the installation of the butenyl side chain via a stereoselective Wittig reaction.

A biomimetic approach to terpene synthesis often involves mimicking the proposed biosynthetic pathways in the laboratory. While a detailed biomimetic synthesis of this compound is a complex undertaking, the described chemical synthesis provides a practical and efficient route to the natural product.

Total Synthesis of (+)-Ectocarpene

This protocol is based on the stereoselective synthesis reported by Kajiwara and colleagues, which allows for the preparation of optically active this compound. The key steps involve the enzymatic resolution of a racemic cycloheptadiene precursor to establish the desired stereocenter, followed by a Wittig reaction to introduce the side chain.

Diagram: Retrosynthetic Analysis of this compound

Application Notes and Protocols: Stereoselective Synthesis of Ectocarpene Enantiomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of the enantiomers of ectocarpene, a pheromone of the brown alga Ectocarpus siliculosus. The protocols are based on the successful synthesis reported by Kajiwara et al., which employs a combination of microbiological asymmetric hydrolysis, chemical resolution, and stereoselective Wittig reaction to achieve the desired stereoisomers.

Introduction

This compound, chemically known as (6S)-6-((1Z)-but-1-en-1-yl)cyclohepta-1,4-diene, and its enantiomer are important chiral molecules in chemical ecology and can serve as valuable building blocks in organic synthesis. The stereoselective synthesis of these compounds is crucial for studying their biological activity and for their potential application in the development of new bioactive molecules. This document outlines the synthetic strategies and provides detailed experimental procedures for the preparation of both (+)- and (-)-ectocarpene.

Synthetic Strategy Overview

The overall strategy for the synthesis of this compound enantiomers is depicted below. The key steps involve the generation of chiral cycloheptadiene synthons through either enzymatic or chemical resolution, followed by their conversion to the target molecules via a Wittig reaction.

Caption: Overall synthetic strategy for (+)- and (-)-ectocarpene.

Data Presentation

The following table summarizes the key quantitative data for the stereoselective synthesis of this compound enantiomers as reported by Kajiwara et al.[1][2]

| Step | Starting Material | Reagent/Method | Product | Enantiomeric Excess (e.e.) |

| Synthesis of (+)-Ectocarpene | ||||

| Asymmetric Hydrolysis | Ethyl (±)-2,5-cycloheptadienecarboxylate | Rhodotorula minuta var. texensis IFO 1102 | (R)-(+)-Ethyl 2,5-cycloheptadienecarboxylate | 78%[1][2] |

| Wittig Reaction | (R)-(-)-2,5-cycloheptadienylcarbaldehyde | Propyltriphenylphosphonium bromide/t-BuOK | (+)-Ectocarpene | 78%[1][2] |

| Synthesis of (-)-Ectocarpene | ||||

| Chemical Resolution | (±)-2,5-cycloheptadienecarboxylic acid | (-)-Quinine | (S)-(+)-2,5-cycloheptadienecarboxylic acid | 95%[1][2] |

| Wittig Reaction | (S)-(+)-2,5-cycloheptadienylcarbaldehyde | Propyltriphenylphosphonium bromide/t-BuOK | (-)-Ectocarpene (Antipode) | 95%[1][2] |

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of this compound enantiomers.

Protocol 1: Microbiological Asymmetric Hydrolysis of Ethyl (±)-2,5-cycloheptadienecarboxylate

This protocol describes the enantioselective hydrolysis of the racemic ester to yield the (R)-(+)-enantiomer, a key intermediate for the synthesis of (+)-ectocarpene.[1][2]

Caption: Workflow for microbiological asymmetric hydrolysis.

Materials:

-

Ethyl (±)-2,5-cycloheptadienecarboxylate

-

Rhodotorula minuta var. texensis IFO 1102

-

Glucose, Yeast extract, KH2PO4, K2HPO4, MgSO4·7H2O

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Culture Preparation: Prepare a suitable culture medium containing glucose (20 g/L), yeast extract (5 g/L), KH2PO4 (0.5 g/L), K2HPO4 (0.5 g/L), and MgSO4·7H2O (0.2 g/L). Inoculate the sterilized medium with Rhodotorula minuta var. texensis and incubate at 30°C with shaking for 48 hours.

-

Asymmetric Hydrolysis: To the microbial culture, add ethyl (±)-2,5-cycloheptadienecarboxylate (final concentration ~20 mM). Continue to shake the culture at 30°C for an additional 72 hours.

-

Work-up and Purification: After the incubation period, remove the microbial cells by centrifugation. Extract the supernatant with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (R)-(+)-ethyl 2,5-cycloheptadienecarboxylate.

Protocol 2: Chemical Resolution of (±)-2,5-cycloheptadienecarboxylic acid

This protocol details the resolution of the racemic carboxylic acid using a chiral resolving agent to obtain the (S)-(+)-enantiomer, the precursor for (-)-ectocarpene.[1][2]

Materials:

-

(±)-2,5-cycloheptadienecarboxylic acid

-

(-)-Quinine

-

Methanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

Procedure:

-

Salt Formation: Dissolve (±)-2,5-cycloheptadienecarboxylic acid and an equimolar amount of (-)-quinine in hot methanol.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salt. The salt of the (S)-(+)-acid with (-)-quinine is expected to crystallize preferentially.

-

Isolation and Liberation of the Acid: Collect the crystals by filtration. Recrystallize the salt from methanol to improve diastereomeric purity. Treat the purified salt with 1 M hydrochloric acid and extract the liberated (S)-(+)-2,5-cycloheptadienecarboxylic acid with diethyl ether.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched (S)-(+)-acid.

Protocol 3: Conversion of Chiral Carboxylates/Acids to Aldehydes

This protocol provides a general two-step procedure for the conversion of the chiral ester and acid to their corresponding aldehydes.

Materials:

-

(R)-(+)-Ethyl 2,5-cycloheptadienecarboxylate or (S)-(+)-2,5-cycloheptadienecarboxylic acid

-

Lithium aluminum hydride (LiAlH4)

-

Diethyl ether or Tetrahydrofuran (THF)

-

Pyridinium chlorochromate (PCC) or Collins reagent

-

Dichloromethane

Procedure:

-

Reduction to Alcohol:

-

From Ester: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH4 in anhydrous diethyl ether. Cool the suspension to 0°C and slowly add a solution of (R)-(+)-ethyl 2,5-cycloheptadienecarboxylate in diethyl ether. Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting precipitate and wash with ether. Dry the combined organic phases and concentrate to give the crude (R)-(-)-2,5-cycloheptadienylmethanol.

-

From Acid: Similarly, reduce (S)-(+)-2,5-cycloheptadienecarboxylic acid with LiAlH4 in anhydrous THF.

-

-

Oxidation to Aldehyde: To a solution of the crude alcohol in dichloromethane, add PCC or Collins reagent. Stir the mixture at room temperature until the oxidation is complete (monitor by TLC). Dilute the reaction mixture with diethyl ether, filter through a pad of silica gel, and concentrate the filtrate to obtain the crude (R)-(-)- or (S)-(+)-2,5-cycloheptadienylcarbaldehyde, which can be used in the next step without further purification.

Protocol 4: Stereoselective Wittig Reaction

This final key step involves a stereoselective Wittig reaction to form the (Z)-double bond of the butenyl side chain.[1][2]

Caption: Workflow for the stereoselective Wittig reaction.

Materials:

-

(R)-(-)- or (S)-(+)-2,5-cycloheptadienylcarbaldehyde

-

Propyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK)

-

18-crown-6

-

Anhydrous Tetrahydrofuran (THF)

-

Pentane

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide in anhydrous THF. Add potassium tert-butoxide and a catalytic amount of 18-crown-6. Stir the resulting orange-red mixture at room temperature for 1 hour to generate the phosphonium ylide.

-

Wittig Reaction: Cool the ylide solution to -78°C and slowly add a solution of the chiral aldehyde in THF. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Quench the reaction with water and extract with pentane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding this compound enantiomer.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The provided protocols are based on published literature and general organic synthesis knowledge. For the most accurate and detailed experimental conditions, please refer to the original publication by Kajiwara et al. in Agricultural and Biological Chemistry, 1981, 45(6), 1461-1466.

References

Application Notes and Protocols for the Extraction and Purification of Ectocarpene from Algal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectocarpene is a volatile C11 hydrocarbon that functions as a sexual pheromone in several species of brown algae (Phaeophyceae), most notably in the model organism Ectocarpus siliculosus.[1][2] It is the rearrangement product of its precursor, pre-ectocarpene, which is released by female gametes to attract male gametes.[2] The characteristic fruity scent of this compound is detectable by humans when large numbers of algal gametes are present in seawater.[2] Beyond its role in algal reproduction, this compound and related algal pheromones are of interest to researchers for their potential applications in biocontrol, chemical ecology, and as chiral synthons in drug development. This document provides detailed protocols for the cultivation of Ectocarpus siliculosus, the extraction and purification of this compound, and methods for its quantification.

Data Presentation

Quantitative data regarding the secretion and extraction of this compound is crucial for optimizing production and purification strategies. The following table summarizes available data from the literature.

| Parameter | Organism | Method | Result | Reference |

| This compound Secretion Rate | Ectocarpus siliculosus (female gametes) | Closed-loop stripping extraction and gas chromatography | 1 x 10^5 molecules per second per cell | [3] |

| This compound Extraction Efficiency | Ectocarpus siliculosus (female gametes) | Small-volume closed-loop stripping system | 17.4% | [3] |

| Pheromone Bouquet Composition | Ectocarpus siliculosus (4 clones of different geographic origins) | Closed-loop stripping and gas chromatography | This compound (main compound), with minor amounts of hormosirene, multifidene, and dictyotene | [3] |

Experimental Protocols

Cultivation of Ectocarpus siliculosus and Induction of Gamete Release

This protocol is adapted from established methods for the laboratory cultivation of Ectocarpus siliculosus.[4][5][6][7]

Materials:

-

Ectocarpus siliculosus strains (male and female gametophytes)

-